6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N5O/c1-20-12-8(6-16-20)11(18-13(15)19-12)17-7-3-4-10(21-2)9(14)5-7/h3-6H,1-2H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXDKWWLXUQBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted hydrazine and a suitable diketone or ketoester, the pyrazole ring is formed, which is then fused with a pyrimidine ring.
Chlorination: Introduction of the chloro groups can be achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Methoxylation: The methoxy group is typically introduced via methylation reactions using reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization or chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them to amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles such as amines, thiols, or alkoxides replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or ammonia (NH₃) under reflux conditions.
Major Products
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Conversion to amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloro atoms.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit significant anticancer properties. The compound's structure allows it to interact with various molecular targets involved in cancer cell proliferation and survival.
Case Study : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines showed effectiveness against prostate cancer cell lines by inhibiting androgen receptor signaling pathways. This suggests that this compound could be explored further for its potential in treating AR-dependent cancers .
2. Tissue-selective Androgen Receptor Modulation
The compound has been identified as a potential tissue-selective androgen receptor modulator (SARM), which may offer therapeutic benefits in treating conditions related to androgen receptor activity without the side effects associated with traditional androgen therapies.
Mechanism of Action : SARMs selectively modulate androgen receptors in specific tissues, leading to desired anabolic effects while minimizing unwanted systemic effects. This mechanism is particularly beneficial in managing conditions like muscle wasting and osteoporosis .
Biochemical Pathways
The interaction of this compound with biological targets can influence various biochemical pathways:
- Signal Transduction : The compound may inhibit or activate signaling pathways associated with cell growth and apoptosis.
- Gene Expression Modulation : It could alter the expression of genes involved in cell cycle regulation and apoptosis, contributing to its anticancer effects.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction cascades, leading to altered cellular responses.
Comparison with Similar Compounds
Structural Variations and Key Derivatives
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are structurally diverse, primarily differing in substituents on the pyrimidine core and the aryl/alkyl amine moiety. Below is a comparative analysis of notable analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Physicochemical and ADME/Toxicity Profiles
- Solubility and Reactivity : The methoxy group in the target compound improves solubility compared to methyl or chloro substituents (e.g., 3,4-dimethylphenyl analog) but may reduce membrane permeability .
- Toxicity: Mutagenicity is common in this class (e.g., N-benzyl-1-methyl-...), but carcinogenicity varies by substituent. The target compound’s safety profile necessitates rigorous in vitro testing .
Biological Activity
6-Chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known by its CAS number 1040662-49-4, is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This class of compounds has garnered attention due to its diverse biological activities, particularly in oncology and other therapeutic areas. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy against various targets, and potential therapeutic applications.
- Molecular Formula : C13H11Cl2N5O
- Molar Mass : 324.17 g/mol
- Storage Conditions : Room temperature
Biological Activity
The biological activity of this compound has been evaluated in various studies, particularly for its anticancer properties. The following sections summarize key findings from recent research.
Anticancer Activity
Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine family exhibit significant anticancer activity through multiple mechanisms:
-
Inhibition of Kinases :
- The compound has shown potent inhibitory effects on various kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). For instance, in a study evaluating several pyrazolo[3,4-d]pyrimidine derivatives, 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl demonstrated IC50 values in the low micromolar range against these targets .
- Cell Cycle Arrest and Apoptosis Induction :
- Selectivity and Efficacy :
Mechanistic Insights
Molecular docking studies have provided insights into the binding modes of 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl with its target proteins. These studies suggest that the compound binds effectively to the ATP-binding site of kinases, which is critical for its inhibitory action .
Data Tables
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-Chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl | EGFR | 0.3 | Kinase inhibition |
| 6-Chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl | VEGFR | 7.60 | Kinase inhibition |
| 6-Chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl | Topo-II | 5.0 | Induction of apoptosis |
Case Studies
A notable case study involved the application of this compound in a xenograft model of breast cancer. The administration of 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl resulted in a significant reduction in tumor volume compared to control groups. Histological analyses revealed increased apoptosis and decreased proliferation markers in treated tumors .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-chloro-N-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between a pyrazolo[3,4-d]pyrimidin-4-amine core and a substituted aryl halide. For example, in analogous syntheses (e.g., compound 9 in ), coupling 4-chloro-1-methylpyrazolo[3,4-d]pyrimidine with 3-chloro-4-methoxyaniline under reflux in ethanol (77% yield) is effective. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance SNAr reactivity .
- Temperature : Reactions often proceed at 80–100°C for 12–24 hours .
- Catalysts : Copper(I) bromide or cesium carbonate may accelerate amine coupling (see for similar protocols) .
- Purification : Recrystallization from acetonitrile or ethanol is standard, with yields improved by multiple washes to remove unreacted starting materials .
Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?
- 1H NMR : Expect signals for the methoxy group (δ ~3.8 ppm, singlet), aromatic protons (δ 6.7–8.5 ppm), and pyrazolo-pyrimidine protons (e.g., δ 8.2–8.5 ppm for H-2) .
- 13C NMR : Key peaks include the carbonyl/imine carbons (δ 150–160 ppm) and methoxy carbon (δ 55–56 ppm) .
- IR : Stretching vibrations for C-Cl (~750 cm⁻¹), C-N (~1250 cm⁻¹), and aromatic C-H (~3100 cm⁻¹) are diagnostic .
- HRMS : The molecular ion [M+H]+ should match the exact mass (C₁₄H₁₂Cl₂N₅O: theoretical ~360.04) .
Advanced Research Questions
Q. What strategies optimize regioselectivity during the amination of the pyrazolo[3,4-d]pyrimidine scaffold?
- Electronic effects : Electron-withdrawing groups (e.g., Cl at position 6) activate the pyrimidine ring for nucleophilic attack at position 4 .
- Steric control : Bulky substituents on the aryl amine (e.g., 3-chloro-4-methoxy) may direct coupling to the less hindered position .
- Computational modeling : Density functional theory (DFT) can predict reactive sites by analyzing frontier molecular orbitals (see for reaction path optimization) .
Q. How do structural modifications (e.g., substituents on the aryl ring) affect biological activity?
- Case study : In , analogs with chlorophenyl groups showed enhanced antimalarial activity due to increased lipophilicity and target binding. For this compound:
- Chloro groups : Improve metabolic stability and target affinity via hydrophobic interactions .
- Methoxy group : Modulates solubility and bioavailability; replacing it with electron-deficient groups (e.g., CF₃) may enhance potency .
Q. What computational tools can predict reaction pathways for scaling up synthesis?
- Reaction path search : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) map transition states and intermediates .
- Solvent effects : COSMO-RS simulations optimize solvent selection for higher yields .
- Machine learning : Train models on existing pyrazolo-pyrimidine syntheses to predict optimal conditions (e.g., temperature, catalyst loading) .
Data Contradictions and Resolution
- Synthetic yields : reports 64–77% yields for similar compounds, while notes lower yields (~17–24%) in copper-catalyzed reactions. Resolution: Optimize catalyst (e.g., CuI vs. CuBr) and stoichiometry .
- Biological activity : Some analogs in show submicromolar IC₅₀ values, whereas others are inactive. Resolution: Perform structure-activity relationship (SAR) studies focusing on substituent electronic profiles .
Key Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
